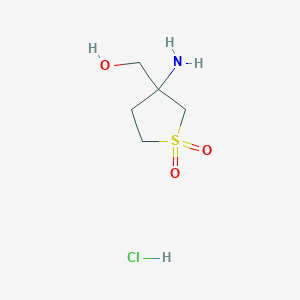
2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two fluorine atoms at the 2nd and 6th positions . The amide group is further substituted with a 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamide derivatives are typically synthesized through the reaction of a benzoyl chloride with an amine . The 1,2,4-triazole group can be introduced through a variety of methods, including cyclization reactions .Molecular Structure Analysis
The compound contains several functional groups, including an amide, a benzene ring, and a 1,2,4-triazole ring. These groups can participate in various types of intermolecular interactions, such as hydrogen bonding and π-π stacking .Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of reactions, including hydrolysis, reduction, and various types of substitution reactions . The presence of the 1,2,4-triazole ring also opens up possibilities for reactions involving this group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atoms and the amide group can affect the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique
Microwave-assisted Synthesis
Microwave-assisted synthesis has been utilized to create fused heterocycles incorporating a trifluoromethyl moiety. This method highlights the efficiency of creating complex molecular structures, such as pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, potentially related to the synthesis pathways of compounds like "2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide" (Shaaban, 2008).
Antimicrobial Activity
Fluorinated compounds, including benzisothiazol-3(2H)-ones and dithiobis(benzamides), have demonstrated significant antimicrobial activity. This area of research is pertinent as it shows the potential pharmaceutical applications of fluorinated benzamide derivatives, offering insights into how "this compound" might be explored for antimicrobial properties (Carmellino et al., 1994).
Synthesis of Fluorinated Heterocycles
The synthesis of 2-fluoro-1,4-benzoxazines and benzoxazepin-5-ones using nucleophilic vinylic substitution of gem-difluoroenamides showcases advanced techniques in creating fluorinated compounds. These methodologies could be relevant to synthesizing structurally similar compounds to "this compound," highlighting the compound's potential in creating novel heterocyclic compounds with unique properties (Meiresonne et al., 2015).
Hydrogen Bonds and Molecular Structures
The study of tetrafluoroterephthalic acid's crystal structures with N-containing heterocycles, including interactions involving hydrogen bonds, provides insights into the supramolecular architecture that could be relevant to understanding the interactions and potential applications of "this compound" in materials science (Wang et al., 2014).
Rh(III)-Catalyzed C-H Alkenylation
The Rh(III)-catalyzed C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers, leading to difluorobenzamides, showcases a novel synthesis route that could be applied or adapted for the synthesis of related compounds like "this compound." This research demonstrates the versatility and potential of fluorinated compounds in synthetic chemistry and pharmaceutical applications (Cui et al., 2023).
Mécanisme D'action
Target of action
The compound “2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide” is a benzamide derivative. Benzamides are known to have a wide range of biological activities and can interact with various targets depending on their specific structure .
Mode of action
The mode of action of a specific compound depends on its structure and the target it interacts with. For instance, some benzamide derivatives are known to inhibit specific enzymes, while others might interact with cell receptors .
Biochemical pathways
The compound’s effect on biochemical pathways would depend on its specific target and mode of action. For example, if it inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease process, it could potentially slow down or stop the disease progression .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-difluoro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O/c1-9(2)12(6-20-8-17-7-18-20)19-14(21)13-10(15)4-3-5-11(13)16/h3-5,7-9,12H,6H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSCCQPWKMYLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2716344.png)




![2-[5-(2-Chloroacetyl)thiophen-2-yl]acetamide](/img/structure/B2716350.png)
![Tert-butyl N-[[3-(but-2-ynoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2716351.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2716352.png)

![Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate](/img/structure/B2716357.png)

